![molecular formula C12H18N2O5 B1382392 3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid CAS No. 1803608-31-2](/img/structure/B1382392.png)
3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid
Overview
Description
This compound is a derivative of propanoic acid, with a tert-butoxycarbonyl (Boc) protected amino group and an oxazole ring . It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was 95%, and the molecular weight was 242. The compound was characterized by 1H-NMR and 13C-NMR .Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl (Boc) protected amino group, an oxazole ring, and a carboxylic acid group . The 1H-NMR and 13C-NMR data provide detailed information about the structure .Physical And Chemical Properties Analysis
The compound is a white solid with a molecular weight of 231.29 .Scientific Research Applications
Pharmaceutical Intermediates
The compound , due to its tert-butoxycarbonyl (Boc) group, is likely used as an intermediate in pharmaceutical synthesis. For example, similar compounds have been used in the synthesis of Velpatasvir, an anti-HCV drug . The Boc group is often used to protect amino acids during peptide synthesis, which is a critical step in drug development.
Chiral Separation Studies
Chiral separation is crucial in pharmaceuticals to ensure the correct enantiomer of a drug is produced. Compounds with tert-butoxycarbonyl groups have been studied for their effectiveness in chiral separation processes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-11(2,3)18-10(17)13-12(4,5)8-6-7(9(15)16)19-14-8/h6H,1-5H3,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWNYTFBHATIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=NOC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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